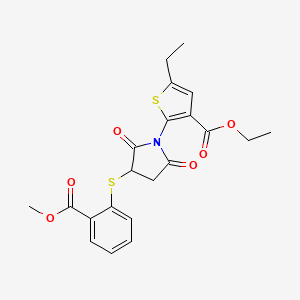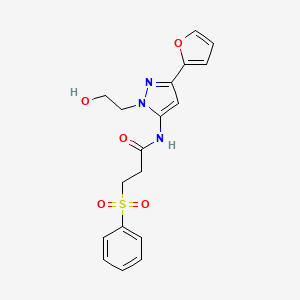
N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and investigated for anticonvulsant activity, with one compound showing significant efficacy . Another study reported the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a reaction sequence involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene . Additionally, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was achieved by converting aromatic organic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols . These studies highlight the diverse synthetic routes and the potential biological activities of acetamide derivatives.
Molecular Structure Analysis
The molecular structures of synthesized acetamide derivatives have been characterized using various spectroscopic techniques. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . Similarly, the crystal structure of an anticancer drug candidate, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was determined using X-ray diffraction and further supported by spectroscopic techniques . These studies demonstrate the importance of structural characterization in understanding the properties and potential applications of acetamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives has been studied in the context of their potential biological activities. For instance, novel acetamide derivatives synthesized through the Leuckart reaction were assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, with some compounds showing activities comparable to standard drugs . Another study focused on the hydrogen-bonding ability of N,N-dimethyl formamide and N,N-dimethyl acetamide with various phenols, providing insights into the electronic charge transfer and bond moments in these complexes . These findings suggest that the chemical reactivity of acetamide derivatives is closely linked to their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives have been explored through experimental and theoretical studies. For example, the spectroscopic characterization and anti-COVID-19 molecular docking investigation of 2-(2-formylphenoxy)acetamide revealed its potential antiviral activity against SARS-CoV-2, with good binding affinity for the target protein . The study of hydrogen bond formation in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provided evidence for intra- and intermolecular hydrogen bonds in solution, which were further analyzed using NBO studies . These analyses contribute to a deeper understanding of the properties that govern the biological activities of acetamide derivatives.
科学的研究の応用
1. Analgesic and Anti-inflammatory Applications
- KR-25003, a compound structurally similar to N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, has been identified as a potent analgesic capsaicinoid. Its crystal structure suggests unique conformational properties different from other capsaicinoids, stabilized by intermolecular hydrogen bonds (Park et al., 1995).
2. Potential in Cancer Research
- Synthesized derivatives of phenoxyacetamide, closely related to this compound, have shown promise as potential anticancer agents. Specific compounds exhibited significant anticancer activities against breast cancer and neuroblastoma cells (Rani et al., 2014).
3. Inhibition of Fatty Acid Synthesis in Algae
- Chloroacetamides, including compounds structurally similar to this compound, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. These compounds are used as herbicides in various crops (Weisshaar & Böger, 1989).
4. Potential in Treating Atrial Fibrillation
- Ranolazine, a compound related to this compound, is clinically used for treating angina pectoris and shows potential in treating atrial fibrillation. Pre-clinical and clinical studies suggest its antiarrhythmic activity with atrio-selectivity (Hancox & Doggrell, 2010).
5. Applications in Insecticidal Research
- N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, similar to this compound, have been synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Certain compounds exhibited excellent results, suggesting potential as insecticidal agents (Rashid et al., 2021).
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)7-8-17(18)24-12-19(22)20-16-9-13(2)5-6-14(16)3/h5-11H,4,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHRFNTUFZWMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

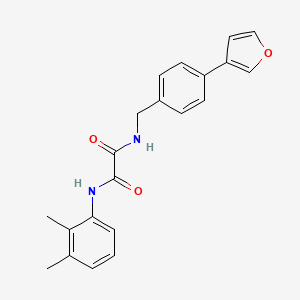
![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)

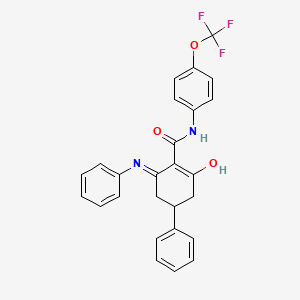
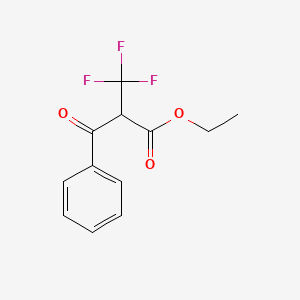
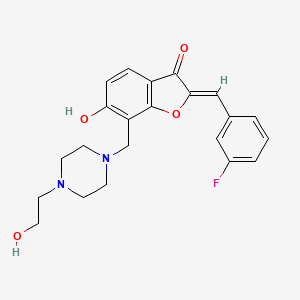
![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B3004695.png)
![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)
![Rac-(3AR,4R,6AS)-4-methoxy-octahydrocyclopenta[C]pyrrole](/img/no-structure.png)
